2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate
Description
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate is a synthetic antioxidant characterized by a hindered phenolic moiety (3,5-di-tert-butyl-4-hydroxybenzyl) linked via a sulfanylacetate ester to a 2-ethylhexyl group. The tert-butyl groups provide steric hindrance, enhancing radical scavenging efficiency by stabilizing the phenoxyl radical intermediate. The 2-ethylhexyl chain confers lipophilicity, making the compound suitable for integration into hydrophobic matrices such as polymers, lubricants, and coatings.
Synthesis typically involves esterification of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetic acid with 2-ethylhexanol under acid catalysis (e.g., p-toluenesulfonic acid, PTSA), often using a Dean-Stark apparatus to remove water and drive the reaction to completion .
Properties
Molecular Formula |
C25H41O3S- |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoate |
InChI |
InChI=1S/C25H42O3S/c1-9-11-12-17(10-2)15-21(23(27)28)29-16-18-13-19(24(3,4)5)22(26)20(14-18)25(6,7)8/h13-14,17,21,26H,9-12,15-16H2,1-8H3,(H,27,28)/p-1 |
InChI Key |
HQPGFQICNWHPID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CC(C(=O)[O-])SCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl bromide with a sulfur-containing compound . The reaction conditions often include the use of solvents such as alcohols and may require specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxy derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The antioxidant properties of 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in oxidative stress pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability : The tert-butyl groups in the target compound and analogues confer resistance to thermal degradation, critical for high-temperature applications (e.g., engine oils, industrial polymers).
- Structure-Activity Relationships : Electron-donating substituents (e.g., pyridine in ) enhance radical stabilization, while lipophilic chains (e.g., 2-ethylhexyl) optimize solubility in organic systems.
- Emerging Applications: Functionalization of nanomaterials (e.g., MPAO2 in iron oxide nanoparticles ) highlights the role of tailored hydrophilicity in advanced material science.
Biological Activity
Overview
2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate, also known under its CAS number 144429-84-5, is a compound that exhibits significant biological activity primarily due to its antioxidant properties. This article delves into its biological mechanisms, applications in various fields, and relevant research findings.
- Molecular Formula : C25H42O3
- Molecular Weight : 390.60 g/mol
- CAS Number : 144429-84-5
The primary biological activity of this compound is attributed to its ability to act as an antioxidant. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group, which neutralizes free radicals and mitigates oxidative stress. This property is crucial in protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antioxidant Properties
Research indicates that 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate demonstrates potent antioxidant activity. It has been shown to inhibit lipid peroxidation and scavenge free radicals effectively. This activity is essential for applications in food preservation and material stabilization.
Toxicological Studies
A safety assessment conducted on similar compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) provides insights into the safety profile of related antioxidants. The study reported a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day in chronic studies on rats, suggesting a favorable safety margin for dietary exposure .
Industrial Uses
Due to its antioxidant properties, this compound is extensively used in:
- Polymer Stabilization : Prevents oxidative degradation in plastics and coatings.
- Food Industry : Acts as a preservative in food contact materials.
- Cosmetics : Utilized in formulations to enhance product stability.
Biomedical Research
In biomedical contexts, the compound is investigated for its potential therapeutic effects against diseases linked to oxidative stress. Its application in studies related to neuroprotection and anti-inflammatory responses is gaining traction.
Case Studies
- Oxidative Stress Studies : In vitro studies have demonstrated that the compound significantly reduces oxidative stress markers in cellular models exposed to harmful agents.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, suggesting that it may aid in preventing neurodegeneration associated with aging.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H42O3 |
| Molecular Weight | 390.60 g/mol |
| CAS Number | 144429-84-5 |
| Antioxidant Activity | High |
| NOAEL (from related studies) | 64 mg/kg body weight/day |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
